N-(5-chloropyridin-2-yl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide
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Overview
Description
N-(5-CHLORO-2-PYRIDINYL)-2-(2,3-DIHYDRO-1H-INDOL-1-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a chlorine atom and an indole moiety linked via an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-CHLORO-2-PYRIDINYL)-2-(2,3-DIHYDRO-1H-INDOL-1-YL)ACETAMIDE typically involves the following steps:
Formation of the Pyridine Intermediate: The starting material, 5-chloro-2-pyridine, is prepared through chlorination of 2-pyridine.
Indole Synthesis: The indole moiety is synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Coupling Reaction: The pyridine intermediate is coupled with the indole derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(5-CHLORO-2-PYRIDINYL)-2-(2,3-DIHYDRO-1H-INDOL-1-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Piperidine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
N-(5-CHLORO-2-PYRIDINYL)-2-(2,3-DIHYDRO-1H-INDOL-1-YL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific receptors or enzymes.
Pharmacology: Studying its effects on biological systems and its potential therapeutic benefits.
Materials Science: Exploring its properties for use in organic electronics or as a building block for advanced materials.
Mechanism of Action
The mechanism of action of N-(5-CHLORO-2-PYRIDINYL)-2-(2,3-DIHYDRO-1H-INDOL-1-YL)ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The indole moiety may mimic natural ligands, allowing the compound to bind to specific sites and modulate biological pathways. The chlorine-substituted pyridine ring may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2-PYRIDINYL)-2-(2,3-DIHYDRO-1H-INDOL-1-YL)ACETAMIDE: Lacks the chlorine substitution, which may affect its binding properties and biological activity.
N-(5-CHLORO-2-PYRIDINYL)-2-(1H-INDOL-1-YL)ACETAMIDE: Similar structure but without the dihydro modification, potentially altering its reactivity and stability.
Uniqueness
N-(5-CHLORO-2-PYRIDINYL)-2-(2,3-DIHYDRO-1H-INDOL-1-YL)ACETAMIDE is unique due to the combination of the chlorine-substituted pyridine ring and the dihydroindole moiety. This structural arrangement may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H14ClN3O |
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Molecular Weight |
287.74 g/mol |
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-(2,3-dihydroindol-1-yl)acetamide |
InChI |
InChI=1S/C15H14ClN3O/c16-12-5-6-14(17-9-12)18-15(20)10-19-8-7-11-3-1-2-4-13(11)19/h1-6,9H,7-8,10H2,(H,17,18,20) |
InChI Key |
ODLKCWUNAQFTFC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CC(=O)NC3=NC=C(C=C3)Cl |
Origin of Product |
United States |
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